molecular formula C15H13FO4 B6402844 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1262006-83-6

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402844
CAS No.: 1262006-83-6
M. Wt: 276.26 g/mol
InChI Key: MRUVCGXRKWZPJK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxyphenylboronic acid and 2-methoxybenzoic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base. This reaction forms the desired biaryl compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxybenzeneboronic acid
  • 4-Methoxy-3-fluorophenylboronic acid

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid is unique due to the specific arrangement of the fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUVCGXRKWZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690192
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-83-6
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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